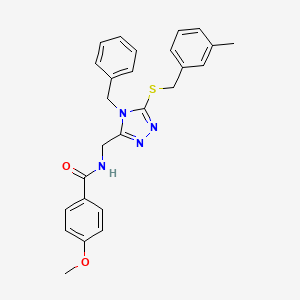
N-((4-benzyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((4-benzyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C26H26N4O2S and its molecular weight is 458.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((4-benzyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and biological activity, focusing on its mechanisms of action and therapeutic implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C26H26N4O2S |
| Molecular Weight | 458.6 g/mol |
| CAS Number | 476435-13-9 |
This compound features a triazole ring, which is known for its biological activity, particularly in antifungal and antiviral applications.
Synthesis
The synthesis of the compound involves several key steps:
- Formation of the triazole ring through cyclization of hydrazine derivatives.
- Introduction of the benzyl groups via nucleophilic substitution reactions.
- Final condensation with 4-methoxybenzoyl chloride to yield the desired amide.
Biological Activity
This compound exhibits a range of biological activities:
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. It has been shown to inhibit the replication of various viruses by enhancing intracellular levels of specific proteins that interfere with viral replication mechanisms. For instance, similar compounds have demonstrated activity against Hepatitis B virus (HBV) by increasing levels of APOBEC3G, a cellular protein that inhibits viral replication .
Antimicrobial Properties
The compound also displays antimicrobial properties. The triazole moiety is known for its effectiveness against fungal infections. Research indicates that derivatives containing similar structural features can inhibit key enzymes involved in fungal cell wall synthesis.
Anticancer Potential
In vitro studies suggest that this compound may induce apoptosis in cancer cells. This effect is likely mediated through signaling pathways that promote cell death in malignant cells while sparing normal cells.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- The triazole ring interacts with specific molecular targets within pathogens or cancer cells.
- The benzyl groups enhance lipophilicity, improving membrane penetration and bioavailability.
- The methoxy group may contribute to the modulation of protein interactions critical for the biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antiviral Studies : A derivative similar to this compound was tested against HBV and showed promising results in inhibiting viral replication in vitro .
- Antimicrobial Research : Compounds with similar structures have been shown to possess broad-spectrum antimicrobial activity against various pathogens.
- Cancer Research : Investigations into related triazole compounds revealed their potential in inducing apoptosis in different cancer cell lines, suggesting a broader applicability in oncology .
Eigenschaften
IUPAC Name |
N-[[4-benzyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-19-7-6-10-21(15-19)18-33-26-29-28-24(30(26)17-20-8-4-3-5-9-20)16-27-25(31)22-11-13-23(32-2)14-12-22/h3-15H,16-18H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUOHMFALQWENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2CC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














